While this paper collection does not provide a detailed synthesis pathway for Fluvoxamine, (Z)-, it does indicate that the metabolic fate of Fluvoxamine in animals involves modifications to its aliphatic methoxyl group. [] This suggests potential synthetic routes that could be explored to obtain the (Z)- isomer.
The molecular structure of Fluvoxamine, (Z)-, consists of a trifluoromethylphenyl group linked to a pentanone chain. The (Z)- configuration refers to the stereochemistry around the oxime double bond. [] Further structural analysis, potentially using techniques like X-ray crystallography or NMR spectroscopy, would be required to fully elucidate the spatial arrangement of atoms in Fluvoxamine, (Z)- and understand its influence on biological activity.
Fluvoxamine, (Z)-, can undergo chemical reactions that alter its structure and potentially its biological activity. One example is the metabolic conversion observed in animal models, where the aliphatic methoxyl group is modified to a carboxylic acid or alcohol. [] Exploring other chemical reactions, such as oxidation, reduction, or derivatization, could yield valuable insights into the structure-activity relationship of Fluvoxamine, (Z)- and potentially lead to the discovery of novel compounds with enhanced properties.
Fluvoxamine, (Z)-, exerts its effects primarily through its interaction with the sigma-1 receptor (S1R). [, , , ] This receptor is involved in various cellular processes, including modulation of neurotransmitter systems, calcium signaling, and cellular stress responses. [] Fluvoxamine, (Z)-, acts as an agonist of S1R, meaning it binds to the receptor and activates downstream signaling pathways. [, ] This activation has been implicated in a range of effects, such as modulation of platelet function, [] protection against renal ischemia-reperfusion injury, [] and attenuation of inflammation in experimental colitis models. [, ] Further research is crucial to fully elucidate the intricate mechanisms by which Fluvoxamine, (Z)-, interacts with S1R and its downstream consequences in various biological contexts.
Fluvoxamine, (Z)-, serves as a valuable tool in scientific research, particularly in investigating the role of the sigma-1 receptor (S1R) in various physiological and pathological processes. [, , , , ] Its high affinity for S1R makes it a suitable candidate for studying the receptor's distribution, function, and downstream signaling pathways in different biological systems. [] Researchers can utilize Fluvoxamine, (Z)-, to modulate S1R activity and observe the resulting effects on cellular function, providing insights into the receptor's involvement in specific biological processes. [, ]
The ability of Fluvoxamine, (Z)-, to activate S1R has sparked interest in its potential as a therapeutic target for various conditions, including inflammatory bowel disease (IBD) and renal ischemia-reperfusion injury. [, , ] Studies have shown that Fluvoxamine, (Z)-, can attenuate inflammation in experimental colitis models, [, ] potentially through its modulation of inflammatory pathways mediated by S1R. [] Additionally, research suggests that Fluvoxamine, (Z)-, may offer protection against renal ischemia-reperfusion injury, highlighting its potential as a therapeutic agent for acute kidney injury. []
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6